(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
Overview
Description
Cotinine glucuronide is a N-glycosyl compound.
Mechanism of Action
Target of Action
Cotinine N-beta-D-Glucuronide, a major metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChR) . Among different subtypes of nAChR, the α7 subtype may be mainly responsible for the procognitive and neuroprotective properties of acetylcholine . A recent study showed that chronic cotinine administration increasesα4β2 subtype expression and the trafficking of receptors to the plasma membrane .
Mode of Action
Cotinine N-beta-D-Glucuronide is a glucuronide conjugate of cotinine . This specific conjugation involves the attachment of glucuronic acid to the nitrogen atom of cotinine . This enhances its solubility and thus its ability to be excreted via the kidneys .
Biochemical Pathways
The formation of glucuronide conjugates is a common biological process for increasing the water solubility of compounds, facilitating their excretion . Cotinine N-beta-D-Glucuronide serves as a marker for studying nicotine metabolism . Its presence and concentration in biological samples can be used to understand the extent of tobacco exposure and the kinetics of nicotine metabolism .
Pharmacokinetics
The pharmacokinetics of Cotinine N-beta-D-Glucuronide involves its formation as a glucuronide conjugate of cotinine, which enhances its solubility and thus its ability to be excreted via the kidneys . This process increases the compound’s bioavailability and facilitates its excretion, thereby influencing its overall pharmacokinetic profile .
Result of Action
Cotinine has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . Furthermore, recent research shows that cotinine acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .
Action Environment
The action of Cotinine N-beta-D-Glucuronide is influenced by various environmental factors. For instance, the presence of other metabolites of nicotine in the brain can mediate different molecular and behavioral effects . Additionally, the concentration of Cotinine N-beta-D-Glucuronide in biological samples can be used to understand the extent of tobacco exposure , indicating that the compound’s action, efficacy, and stability can be influenced by the individual’s exposure to tobacco.
Biochemical Analysis
Biochemical Properties
Cotinine N-beta-D-Glucuronide plays a significant role in biochemical reactions related to nicotine metabolism . It interacts with enzymes such as UGT2B10, which is involved in the N-glucuronidation of several tobacco-specific nitrosamines . The interaction typically involves the attachment of glucuronic acid to the nitrogen atom of cotinine, enhancing its solubility and thus its ability to be excreted via the kidneys .
Cellular Effects
The presence and concentration of Cotinine N-beta-D-Glucuronide in biological samples can be used to understand the extent of tobacco exposure and the kinetics of nicotine metabolism . It influences cell function by serving as a marker for nicotine metabolism . Its presence can indicate the extent of exposure to nicotine, a major addictive constituent of tobacco .
Molecular Mechanism
The molecular mechanism of Cotinine N-beta-D-Glucuronide primarily involves its role in nicotine metabolism. It is a major metabolite of nicotine, and its formation is a key step in the metabolic pathway of nicotine . The glucuronidation process increases the water solubility of cotinine, facilitating its excretion and thus playing a crucial role in the detoxification and elimination of nicotine from the body .
Temporal Effects in Laboratory Settings
Over time, the effects of Cotinine N-beta-D-Glucuronide can be observed in laboratory settings through its role in nicotine metabolism. As a major metabolite of nicotine, its presence and concentration in biological samples can provide insights into the extent and kinetics of nicotine metabolism . Information on the product’s stability, degradation, and long-term effects on cellular function can be studied through in vitro or in vivo studies.
Metabolic Pathways
Cotinine N-beta-D-Glucuronide is involved in the metabolic pathways of nicotine. It is formed through the glucuronidation of cotinine, a process catalyzed by enzymes such as UGT2B10 . This metabolic pathway increases the water solubility of cotinine, facilitating its excretion and thus playing a crucial role in the detoxification and elimination of nicotine from the body .
Transport and Distribution
Cotinine N-beta-D-Glucuronide, due to its increased water solubility, is readily transported and distributed within cells and tissues. It is excreted via the kidneys, indicating its distribution in the renal system .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCZWKUGIQPJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cotinine glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001013 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
139427-57-9 | |
Record name | Cotinine glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001013 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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